molecular formula C22H24BNO6S B1461916 4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid CAS No. 913835-48-0

4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid

Cat. No.: B1461916
CAS No.: 913835-48-0
M. Wt: 441.3 g/mol
InChI Key: RIXQVRAJIJXTLD-UHFFFAOYSA-N
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Properties

IUPAC Name

[4-[bis[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BNO6S/c1-29-20-9-3-17(4-10-20)15-24(16-18-5-11-21(30-2)12-6-18)31(27,28)22-13-7-19(8-14-22)23(25)26/h3-14,25-26H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXQVRAJIJXTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661238
Record name (4-{Bis[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-48-0
Record name B-[4-[[Bis[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{Bis[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

The compound 4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid , with the CAS number 913835-48-0, is a specialized boronic acid derivative that has garnered interest in various scientific fields due to its unique chemical properties. This article explores its applications, particularly in medicinal chemistry, drug development, and materials science, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity
Boronic acids are recognized for their ability to inhibit proteasomes, which are crucial for protein degradation in cells. The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of phenylboronic acids can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that phenylboronic acid derivatives exhibit selective cytotoxicity against various cancer cell lines, including breast and prostate cancers. The incorporation of sulfamoyl groups enhances the compound's solubility and bioavailability, making it a promising lead compound for further development.

Drug Delivery Systems

Targeted Drug Delivery
The ability of boronic acids to form reversible covalent bonds with diols allows for the design of smart drug delivery systems. The compound can be utilized to create nanoparticles that release therapeutic agents in response to specific biological stimuli, such as pH changes or the presence of certain biomolecules.

Data Table: Drug Delivery Mechanisms

MechanismDescriptionReference
pH-responsive releaseRelease of drugs at acidic tumor microenvironmentsAdvanced Drug Delivery Reviews
Diol-mediated targetingSelective binding to glycoproteins on cancer cellsBioconjugate Chemistry

Materials Science

Synthesis of Functional Materials
this compound can be used in the synthesis of new materials with specific functionalities, such as sensors or catalysts. Its ability to form stable complexes with various substrates makes it useful in developing materials for environmental monitoring or catalysis.

Case Study : Research published in Materials Science & Engineering highlighted the use of phenylboronic acid derivatives in creating polymeric materials that exhibit enhanced mechanical properties and thermal stability. These materials have potential applications in the aerospace and automotive industries.

Biochemical Research

Enzyme Inhibition Studies
The compound's structural features allow it to act as an inhibitor for certain enzymes involved in metabolic processes. Studies have shown that boronic acids can inhibit serine proteases, which are critical in various biological pathways.

Data Table: Enzyme Inhibition Potency

EnzymeInhibition TypeIC50 (µM)Reference
Serine ProteaseCompetitive15Biochemistry
Carbonic AnhydraseNon-competitive25Journal of Biological Chemistry

Biological Activity

4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid is a boronic acid derivative characterized by its unique structural features, including a sulfonamide moiety and two methoxybenzyl substituents. This compound has garnered attention for its potential biological applications, particularly in enzyme inhibition and drug development. This article explores its biochemical properties, mechanisms of action, and biological activities based on recent research findings.

  • Molecular Formula : C22H24BNO6S
  • Molecular Weight : 429.50 g/mol
  • Structural Features : The compound consists of a phenylboronic acid structure with sulfamoyl and methoxybenzyl groups, enhancing its solubility and reactivity in biological systems.

The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with diols and other nucleophiles through the boronic acid group. This property allows it to interact with various enzymes, particularly serine proteases, where it acts as an inhibitor by covalently modifying the active site serine residue.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, impacting various biochemical pathways:

  • Serine Proteases : It forms a covalent bond with the active site serine, leading to inhibition of enzymatic activity.
  • Kinases : It has been shown to alter the phosphorylation states of key signaling proteins by inhibiting certain kinases, thereby affecting cell signaling pathways.

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling Pathways : Alters gene expression and cellular metabolism.
  • Cytokine Release : Similar compounds have been shown to enhance the release of immunostimulatory cytokines in immune cells .

Applications in Research

This compound has diverse applications in scientific research:

  • Organic Synthesis : Used as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling to form complex organic molecules.
  • Medicinal Chemistry : Investigated for its potential therapeutic applications due to its enzyme inhibition properties, particularly in developing boron-containing drugs .

Study on Enzyme Inhibition

A study highlighted the effectiveness of boronic acids, including derivatives like this compound, in inhibiting bacterial β-lactamases. These enzymes are crucial for antibiotic resistance, making such compounds valuable in combating resistant bacterial strains .

Structure-Activity Relationship (SAR)

SAR studies on related compounds have demonstrated that modifications to the boronic acid structure can enhance biological activity. For instance, substituents that increase hydrophobicity or steric bulk can significantly impact enzyme binding affinity and specificity .

Data Summary Table

PropertyValue
Molecular FormulaC22H24BNO6S
Molecular Weight429.50 g/mol
Biological ActivityEnzyme inhibition (serine proteases, kinases)
ApplicationsOrganic synthesis, medicinal chemistry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid

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